molecular formula C12H15BrN2O2 B14894056 (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone

(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone

Cat. No.: B14894056
M. Wt: 299.16 g/mol
InChI Key: HHUYHHQPNICUFG-UHFFFAOYSA-N
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Description

(4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a cyclopropyl-substituted azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.

    Azetidine Formation: The azetidine ring can be synthesized through cyclization of appropriate precursors under basic conditions.

    Coupling Reaction: The final step involves coupling the brominated pyrrole with the cyclopropyl-substituted azetidine under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the azetidine ring.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The bromine atom on the pyrrole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may serve as a probe in biological studies to understand the interactions of brominated pyrrole derivatives with biological targets.

Medicine

Industry

Used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-hydroxyazetidin-1-yl)methanone: Lacks the cyclopropyl group.

    (4-Bromo-1-methyl-1h-pyrrol-2-yl)(3-cyclopropyl-3-hydroxyazetidin-1-yl)ethanone: Has an ethanone group instead of methanone.

Uniqueness

The presence of both the brominated pyrrole and the cyclopropyl-substituted azetidine makes this compound unique, potentially offering distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

(4-bromo-1-methylpyrrol-2-yl)-(3-cyclopropyl-3-hydroxyazetidin-1-yl)methanone

InChI

InChI=1S/C12H15BrN2O2/c1-14-5-9(13)4-10(14)11(16)15-6-12(17,7-15)8-2-3-8/h4-5,8,17H,2-3,6-7H2,1H3

InChI Key

HHUYHHQPNICUFG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)N2CC(C2)(C3CC3)O)Br

Origin of Product

United States

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